Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Catalog No.
S779944
CAS No.
175136-62-6
M.F
C24H9F18P
M. Wt
670.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

CAS Number

175136-62-6

Product Name

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C24H9F18P

Molecular Weight

670.3 g/mol

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Ligand for Transition-Metal Catalysis:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.

This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.

Applications in Cross-Coupling Reactions:

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu-) like amines, amides, and alkenes.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-CH=CH-B(OH)2) and aryl or vinyl halides (Ar-X or R-CH=CH-X).
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and aryl or vinyl halides (Ar-X or R-CH=CH-X).

Other Applications:

Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:

  • Hydrogenation reactions: This involves the addition of hydrogen (H2) to unsaturated organic molecules (molecules containing double or triple bonds).
  • Hydroamination reactions: This involves the addition of an amine group (NH2) to an unsaturated organic molecule.

Molecular Structure Analysis

The key feature of P(3,5-CF3Ph)3 is its central phosphorus atom (P) bonded to three bulky 3,5-bis(trifluoromethyl)phenyl groups. The phenyl rings are substituted with electron-withdrawing trifluoromethyl (CF3) groups at the 3rd and 5th positions. This electronic structure contributes to the ligand's properties [].


Chemical Reactions Analysis

P(3,5-CF3Ph)3 is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic fragments. Some examples include:

  • Buchwald-Hartwig amination: Formation of C-N bonds [].

(Balanced Equation)

R-X + HNR2 -> R-NR2 + HX (where R and R' are organic groups, X is a leaving group like Br or Cl)

  • Suzuki-Miyaura coupling: Formation of C-C bonds between aryl or vinyl groups and alkenyl or aryl boronic acids [].

(Balanced Equation)

R-X + R'-B(OH)2 -> R-R' + NaX + H2O (where R and R' are organic groups, X is a leaving group)

  • Stille coupling: Formation of C-C bonds between aryl or vinyl groups and organotin reagents [].

(Balanced Equation)

R-X + R'-SnR3 -> R-R' + R3SnX (where R and R' are organic groups, X is a leaving group)

The exact mechanism of these reactions varies, but P(3,5-CF3Ph)3 plays a crucial role in stabilizing the intermediate palladium complexes, facilitating the desired bond formation [].


Physical And Chemical Properties Analysis

  • Melting Point: 94.0-107.0 °C (approximate) [].
  • Appearance: Pale cream to cream to yellow to brown [].
  • Solubility: Soluble in common organic solvents [].

P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].

XLogP3

9.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Dates

Modify: 2023-08-15

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